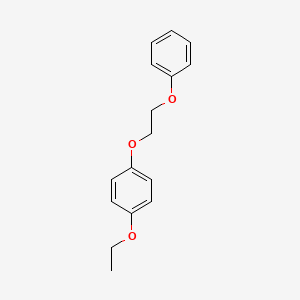![molecular formula C23H28ClNO2 B4900699 [1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4900699.png)
[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research. CPP-109 is a derivative of the drug vigabatrin, which is used to treat epilepsy. CPP-109 has been found to be a potent inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
科学研究应用
[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of addiction, specifically cocaine and alcohol addiction. This compound has also shown promise in the treatment of anxiety disorders, depression, and post-traumatic stress disorder (PTSD). Additionally, this compound has been studied for its potential use in the treatment of epilepsy and other seizure disorders.
作用机制
[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has a calming and inhibitory effect on the central nervous system. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the brain. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and stress. This compound has also been found to increase the levels of dopamine in the brain, which is associated with pleasure and reward. Additionally, this compound has been shown to increase the levels of serotonin in the brain, which is associated with mood regulation.
实验室实验的优点和局限性
[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the role of GABA in the brain. Additionally, this compound has been found to be relatively safe and well-tolerated in humans, which makes it a promising candidate for clinical trials. However, there are also limitations to using this compound in lab experiments. For example, its effects on the brain may be complex and difficult to study. Additionally, this compound may have off-target effects on other enzymes and neurotransmitters, which could complicate the interpretation of results.
未来方向
[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has several potential future directions for scientific research. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine the optimal dosage and duration of treatment for addiction. Additionally, this compound may have applications in the treatment of other psychiatric disorders, such as anxiety and depression. Further research is needed to determine the safety and efficacy of this compound in these populations. Finally, this compound may have applications in the treatment of epilepsy and other seizure disorders. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions.
合成方法
[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 2-phenylethylamine with 2-chloroacetyl chloride, which results in the formation of 1-(2-chloroacetyl)-2-phenylethylamine. This compound is then reacted with 3-(2-chlorophenyl)propanoic acid to form this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
3-(2-chlorophenyl)-1-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO2/c24-21-9-5-4-8-20(21)10-11-22(27)25-16-14-23(18-26,15-17-25)13-12-19-6-2-1-3-7-19/h1-9,26H,10-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKMVEILZQJJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2)CO)C(=O)CCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

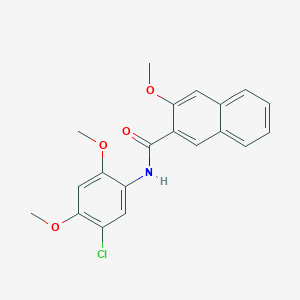
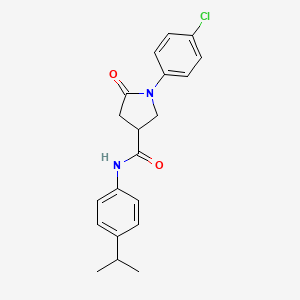
![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)
![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)
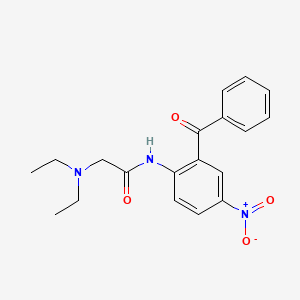
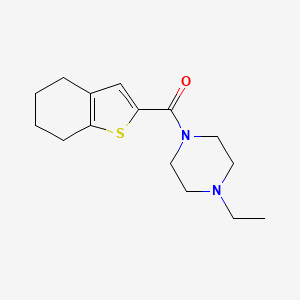
![2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4900683.png)

![1-[(1-{[6-(isobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4900687.png)
![N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B4900702.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4900703.png)
![1-{7-[2-(benzyloxy)-5-bromophenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4900718.png)
